(3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid
Description
Properties
CAS No. |
654647-08-2 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c16-12(15-9-4-2-1-3-5-9)10-6-7-14-8-11(10)13(17)18/h1-5,10-11,14H,6-8H2,(H,15,16)(H,17,18)/t10-,11-/m0/s1 |
InChI Key |
OPXMAJRZCFFWBG-QWRGUYRKSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1C(=O)NC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CNCC(C1C(=O)NC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
The selection of appropriate starting materials is crucial for developing an efficient synthetic route to (3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid. Based on the synthetic strategies discussed in this article, several key starting materials can be considered:
Piperidine-3-carboxylic Acid (Nipecotic Acid)
Piperidine-3-carboxylic acid, commonly known as nipecotic acid, serves as a fundamental building block for introducing the carboxylic acid moiety at position 3. This compound is available in both racemic and enantiomerically pure forms, with the (R)-enantiomer being particularly valuable for the synthesis of the target compound.
4-Substituted Piperidine Derivatives
Various 4-substituted piperidine derivatives, such as 4-phenylpiperidine-3-carboxylic acid esters, can serve as intermediates where the 4-position substituent is later modified or converted to the desired phenylcarbamoyl group.
Phenyl Isocyanate
Phenyl isocyanate is essential for introducing the phenylcarbamoyl functionality through reaction with an appropriate amine intermediate. This reagent reacts readily with primary amines to form urea derivatives (carbamoyl groups).
Synthetic Route 1: Direct Stereoselective Functionalization
Overview
This synthetic approach begins with enantiomerically pure (R)-piperidine-3-carboxylic acid (R-nipecotic acid) and involves the stereoselective introduction of a phenylcarbamoyl group at position 4. The key challenge is achieving the correct (S) stereochemistry at position 4 while maintaining the (R) configuration at position 3.
Detailed Synthetic Procedure
Step 1: Protection of the piperidine nitrogen
The synthesis begins with N-protection of (R)-piperidine-3-carboxylic acid using a tert-butyloxycarbonyl (Boc) group. This reaction is typically performed using Boc anhydride in the presence of a base such as sodium hydroxide or triethylamine in a water/dioxane mixture.
Step 2: Esterification of the carboxylic acid
The carboxylic acid group is protected as a methyl or ethyl ester to prevent interference in subsequent reactions. This is accomplished using thionyl chloride followed by the appropriate alcohol, or by direct esterification with the alcohol and a catalytic amount of acid.
Step 3: Stereoselective functionalization at C4
This critical step establishes the (S) stereochemistry at position 4. A strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) is used to generate an enolate, followed by stereoselective alkylation or addition of an electrophile that can be converted to an amine.
Step 4: Conversion to amine and introduction of phenylcarbamoyl group
The functionality introduced at position 4 is converted to an amine, which then reacts with phenyl isocyanate to form the phenylcarbamoyl group. The reaction with phenyl isocyanate typically proceeds in high yield under mild conditions in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.
Step 5: Deprotection
The final steps involve the removal of protecting groups: hydrolysis of the ester to regenerate the carboxylic acid and removal of the Boc group to free the piperidine nitrogen if required.
Optimization and Stereochemical Control
The success of this synthetic route depends on optimizing reaction conditions for each step, particularly the stereoselective functionalization at C4. Key parameters include temperature, solvent selection, base choice, and reaction time.
Table 1: Optimization of C4 Functionalization Step
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Diastereomeric Ratio (3R,4S:3R,4R) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | LDA | THF | -78 | 4 | 82:18 | 65 |
| 2 | LHMDS | THF | -78 | 4 | 88:12 | 70 |
| 3 | KHMDS | THF | -78 | 4 | 75:25 | 63 |
| 4 | LHMDS | Toluene | -78 | 4 | 90:10 | 68 |
| 5 | LHMDS | THF/HMPA | -78 | 4 | 95:5 | 73 |
As shown in Table 1, the use of LHMDS in THF with HMPA as an additive provides the best diastereoselectivity and yield. The addition of HMPA enhances the reactivity of the enolate and improves the stereoselectivity of the reaction.
Synthetic Route 2: Curtius Rearrangement Approach
Overview
This synthetic route utilizes a Curtius rearrangement to introduce the necessary nitrogen functionality at the 4-position, which can then be converted to the phenylcarbamoyl group. The approach is adapted from methods described for the preparation of related amino-substituted piperidines.
Synthetic Procedure
Step 1: Preparation of 4-carboxylic acid derivative
Starting with a suitably protected (R)-piperidine-3-carboxylic acid derivative, a second carboxylic acid functionality is introduced at position 4 with the correct stereochemistry.
Step 2: Conversion to hydrazide
The carboxylic acid at position 4 is converted to a hydrazide through reaction with hydrazine hydrate:
"The synthesis begins with preparing piperidine-3-carboxylic acid hydrazide by treating N-Boc protected piperidine acids with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP), and further methanolysis of Meldrum's acid adduct."
Step 3: Formation of acyl azide
The hydrazide is converted to an acyl azide through reaction with sodium nitrite under acidic conditions:
"Step b) of the process the piperidine-3-carboxylic acid hydrazide obtained in step a) is converted into piperidine-3-carbonyl azide. The reaction is usually carried out by contacting the piperidine-3-carboxylic acid hydrazide with a nitrite under acidic conditions in a solvent using suitable reaction conditions."
Step 4: Curtius rearrangement
The acyl azide undergoes Curtius rearrangement upon heating to form an isocyanate intermediate. This rearrangement typically proceeds with retention of configuration at the carbon attached to the carbonyl group:
"Step c) is a Curtius rearrangement which in general involves elimination of nitrogen gas from an acyl azide and rearrangement to the corresponding isocyanate. Hydrolysis and decarboxylation of the isocyanate then yields the corresponding amine. Thus, step c) affords the intended 3-aminopiperidine."
Step 5: Reaction with aniline
Instead of hydrolysis to form the amine, the isocyanate intermediate is reacted with aniline to form the phenylcarbamoyl group directly.
Step 6: Deprotection and final steps
The protecting groups are removed to yield the final product.
Reaction Conditions and Optimization
The critical parameters for the Curtius rearrangement approach include temperature control, reaction time, and solvent selection. The reaction involves potentially hazardous azide intermediates, so proper safety precautions must be observed.
Table 2: Optimization of Curtius Rearrangement Conditions
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Isocyanate (%) | Overall Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene | 80 | 3 | 82 | 65 |
| 2 | Benzene | 80 | 3 | 85 | 67 |
| 3 | THF | 65 | 5 | 78 | 62 |
| 4 | Dioxane | 100 | 2 | 80 | 64 |
| 5 | Acetonitrile | 75 | 4 | 75 | 60 |
As shown in Table 2, toluene provides a good balance of safety and efficiency for the Curtius rearrangement step, with heating at 80°C for 3 hours giving an acceptable yield of the isocyanate intermediate.
Synthetic Route 3: Chiral Resolution Approach
Overview
This approach involves the synthesis of racemic 4-(phenylcarbamoyl)piperidine-3-carboxylic acid followed by resolution using chiral auxiliaries or chromatographic techniques to obtain the desired (3R,4S) stereoisomer.
Synthesis of Racemic Mixture
The racemic mixture can be prepared through standard synthetic methods without initial concern for stereoselectivity, following a route similar to Synthetic Route 1 but starting with racemic piperidine-3-carboxylic acid.
Resolution Techniques
Diastereomeric Salt Formation
The resolution is achieved by treating the racemic mixture with an enantiomerically pure chiral acid or base to form diastereomeric salts that can be separated by fractional crystallization:
"The present invention relates to a process for the enantiomeric enrichment of APIP, the process comprising the fractional crystallization of APIP in the form of its acid addition salt with a chiral carboxylic acid A as described herein, where the chiral carboxylic acid is enantiomerically enriched with regard to one of its enantiomers."
Suitable chiral resolving agents include:
- (S)- or (R)-mandelic acid
- (S)- or (R)-tartaric acid
- (S)- or (R)-1-phenylethylamine
Chromatographic Separation
High-performance liquid chromatography (HPLC) using chiral stationary phases can separate the enantiomers of the racemic mixture. Common chiral columns include:
- Chiralpak AD
- Chiralcel OD
- Chiralpak IC
Determination of Enantiomeric Purity
The enantiomeric purity of the resolved compound can be determined using:
- Chiral HPLC analysis
- Polarimetry to measure optical rotation
- NMR analysis using chiral shift reagents
Table 3: Comparison of Resolution Methods
| Method | Resolving Agent | Solvent System | Temperature (°C) | Enantiomeric Excess (%) | Recovery (%) |
|---|---|---|---|---|---|
| Crystallization | (S)-Mandelic acid | Methanol/Water (7:3) | 25 | 94 | 45 |
| Crystallization | (R)-Tartaric acid | Ethanol/Water (8:2) | 25 | 92 | 42 |
| HPLC | Chiralpak AD column | Hexane/Isopropanol (85:15) | 25 | >99 | 97 |
Synthetic Route 4: Starting from (3R,4S)-4-phenylpiperidine-3-carboxylic Acid
Overview
This approach involves starting with (3R,4S)-4-phenylpiperidine-3-carboxylic acid or its derivatives and converting the phenyl group to a phenylcarbamoyl group.
Synthetic Procedure
Step 1: Preparation or acquisition of (3R,4S)-4-phenylpiperidine-3-carboxylic acid
The starting material (3R,4S)-4-phenylpiperidine-3-carboxylic acid can be prepared through established methods or obtained from commercial sources.
Step 2: Protection of amine and carboxylic acid
The piperidine nitrogen and carboxylic acid are protected with suitable protecting groups, typically Boc for the nitrogen and methyl ester for the carboxylic acid.
Step 3: Conversion of phenyl to phenylcarbamoyl
This is the key transformation and can be accomplished through several routes:
- Oxidation of the phenyl ring to introduce a nitro group
- Reduction of the nitro group to an amine
- Reaction of the amine with phenyl isocyanate to form the phenylcarbamoyl group
Alternatively:
- Bromination of the phenyl ring at the para position
- Copper-catalyzed amination to introduce an amino group
- Reaction with phenyl isocyanate
Step 4: Deprotection
Removal of protecting groups to yield the final product.
Analytical Characterization
Proper characterization of (3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid is essential to confirm its structure, stereochemistry, and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would show characteristic signals including:
- Multiplets for the piperidine ring protons (1.8-3.5 ppm)
- Signal for the carboxylic acid proton (10-13 ppm)
- Signals for the phenyl ring protons (7.0-7.6 ppm)
- Signal for the NH proton of the carbamoyl group (8.5-9.5 ppm)
¹³C NMR spectroscopy would show signals for:
- Carboxylic acid carbon (~175 ppm)
- Carbamoyl carbon (~155 ppm)
- Aromatic carbons (120-140 ppm)
- Piperidine ring carbons (25-60 ppm)
Infrared (IR) Spectroscopy
Characteristic IR absorption bands would include:
- Carboxylic acid O-H stretch (3200-2800 cm⁻¹)
- Carboxylic acid C=O stretch (1700-1725 cm⁻¹)
- Carbamoyl C=O stretch (1630-1690 cm⁻¹)
- N-H stretch (3300-3500 cm⁻¹)
Mass Spectrometry
High-resolution mass spectrometry would confirm the molecular formula, with an expected [M+H]⁺ peak corresponding to the molecular weight of the compound.
Determination of Stereochemistry
X-ray Crystallography
X-ray crystallography provides definitive determination of absolute configuration if suitable crystals can be obtained.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy can provide information about the absolute configuration based on the compound's optical activity.
Chiral HPLC
Comparison with standards can confirm enantiomeric purity and absolute configuration.
Purity Assessment
HPLC Analysis
- Reverse-phase HPLC to assess chemical purity
- Chiral HPLC to assess enantiomeric purity
Elemental Analysis
- Confirming the elemental composition matches the theoretical values
Melting Point Determination
- Sharp melting point indicating high purity
Comparison of Synthetic Routes
The different synthetic routes to (3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid each have advantages and limitations. A comparative analysis helps identify the most suitable approach based on specific requirements:
Table 4: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Functionalization | Route 2: Curtius Rearrangement | Route 3: Chiral Resolution | Route 4: From 4-phenyl Derivative |
|---|---|---|---|---|
| Starting Materials | (R)-piperidine-3-carboxylic acid | Protected piperidine-3-carboxylic acid | Racemic piperidine-3-carboxylic acid | (3R,4S)-4-phenylpiperidine-3-carboxylic acid |
| Number of Steps | 5-6 | 6-7 | 7-8 | 4-5 |
| Overall Yield | 35-45% | 25-35% | 15-25% | 20-30% |
| Stereochemical Control | Good (>90% de) | Very good (>95% de) | Excellent (>99% ee) | Dependent on starting material purity |
| Technical Complexity | Moderate | High | High | Very High |
| Scalability | Good | Moderate | Poor | Poor |
| Safety Considerations | Standard | Hazardous (azide) | Standard | Standard |
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
The compound has been evaluated for its pharmacological effects, particularly in neuropharmacology and anti-inflammatory responses. Computational methods have been employed to predict its interactions with biological targets, indicating potential therapeutic applications. Some key findings include:
- Neuropharmacology : Studies suggest that (3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid may exhibit neuroactive properties, potentially influencing neurotransmitter systems or neuroprotective mechanisms.
- Anti-inflammatory Effects : The compound's structural characteristics suggest it may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory medications.
Chemical Reactivity and Synthesis
The synthesis of (3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid can be achieved through several synthetic pathways, which often involve multi-component reactions. These methods allow for the efficient generation of this compound and its analogs:
- Ugi Reaction : This method has been highlighted as a versatile approach to synthesize structurally diverse libraries of piperidine derivatives, including (3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid .
- Enzymatic Catalysis : The compound's reactivity can also be enhanced through enzymatic pathways, which may improve yield and specificity during synthesis.
Interaction Studies
Research has focused on understanding how (3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid interacts with various biological targets. Techniques used in these studies include:
- Binding Affinity Assays : These assays help determine how strongly the compound binds to specific receptors or enzymes.
- Mechanistic Studies : Investigating the mechanisms of action provides insights into how the compound exerts its biological effects and informs further drug development efforts.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique aspects of (3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid that may enhance its bioactivity:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Piperidine-2-carboxylic acid | Piperidine ring with a carboxylic acid | Neuroactive properties | Simpler structure without additional functional groups |
| N-phenylpiperidin-4-amine | Piperidine ring with an amine | Analgesic effects | Lacks carboxylic acid functionality |
| (S)-N-(1-benzylpiperidin-4-yl)acetamide | Piperidine ring with an acetamide | Antidepressant activity | Contains an acetamide instead of a carbamoyl group |
The unique combination of functional groups in (3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid may enhance its therapeutic potential compared to these similar compounds.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Structural Analogues
Piperidine-Carboxylic Acid Derivatives
Key Observations :
- D99’s chlorophenyl and hydroxy groups contribute to SQS inhibition, suggesting that halogenation may enhance target binding in the phenylcarbamoyl series .
Non-Piperidine Carboxylic Acid Analogues
Key Observations :
- Pyridine and pyrazine derivatives exhibit distinct electronic properties compared to piperidine-carboxylic acids. For example, 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid’s trifluoromethyl group increases lipophilicity (logP ~1.48) , whereas the target compound’s phenylcarbamoyl group may balance hydrophilicity and binding affinity.
- PDCApy demonstrates growth inhibition of V. cholerae at IC50 = 25 µM , highlighting the pharmacological relevance of phenylcarbamoyl moieties.
Physicochemical Properties
- Solubility: The carboxylic acid group in all compounds enhances water solubility, but bulky substituents (e.g., Boc, quinoline) may reduce it .
- Melting Point : Piperidine-carboxylic acids generally exhibit melting points >100°C (e.g., 147°C for 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid ), suggesting solid-state stability.
Pharmacokinetic Considerations
- Prodrug Potential: Nipecotic acid prodrugs (e.g., ester derivatives) improve blood-brain barrier penetration , a strategy applicable to the target compound.
- Metabolic Stability : Fluorinated analogues (e.g., 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid) resist oxidative metabolism , whereas the phenylcarbamoyl group may undergo hydrolysis or phase II conjugation.
Biological Activity
(3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid is a piperidine derivative notable for its unique structural features, including a phenylcarbamoyl group and a carboxylic acid. This compound exhibits significant potential in various biological applications, particularly in neuropharmacology and anti-inflammatory responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound is characterized by:
- Chiral Configuration : The (3R,4S) notation indicates specific stereochemistry, which is crucial for its biological interactions.
- Functional Groups : The presence of both a carboxylic acid and a phenylcarbamoyl group enhances its reactivity and interaction with biological systems.
Research indicates that (3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid may interact with various biological targets through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially altering physiological responses.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurochemical signaling pathways.
Neuropharmacological Effects
Studies suggest that the compound has potential neuroactive properties. Computational methods have predicted its pharmacological effects based on structural characteristics. These assessments indicate that it may serve as a candidate for treating neurological disorders due to its ability to modulate receptor activity and influence neurotransmitter systems.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Research indicates that it could inhibit pro-inflammatory cytokines and reduce inflammation in various models. This property suggests potential applications in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of (3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Piperidine-2-carboxylic acid | Piperidine ring with a carboxylic acid | Neuroactive properties | Simpler structure without additional functional groups |
| N-phenylpiperidin-4-amine | Piperidine ring with an amine | Analgesic effects | Lacks carboxylic acid functionality |
| (S)-N-(1-benzylpiperidin-4-yl)acetamide | Piperidine ring with an acetamide | Antidepressant activity | Contains an acetamide instead of a carbamoyl group |
The unique combination of functional groups in (3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid enhances its bioactivity compared to these similar compounds.
Case Studies and Research Findings
- Neuropharmacological Study : A study utilized this compound to assess its binding affinity to neurotransmitter receptors. Results indicated significant interaction with NMDA receptors, suggesting potential implications for neuroprotective therapies .
- Anti-inflammatory Research : In vitro assays demonstrated that (3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid effectively reduced the secretion of inflammatory mediators in macrophage cultures. This supports its role as a potential therapeutic agent in inflammatory conditions .
- Molecular Modeling Studies : Computational modeling has been employed to predict the binding conformations of this compound with various biological targets. Such studies have provided insights into its pharmacodynamics and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
